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Abstract
D-Allose is a rare aldohexose sugar, a C-3 epimer of D-glucose, that is gaining significant

attention for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and

immunosuppressant properties. Its scarcity in nature presents a considerable challenge for

research and development. This technical guide provides an in-depth overview of the known

natural sources of D-Allose, its quantitative abundance, and the experimental methodologies

for its extraction, analysis, and production. Furthermore, it elucidates the known signaling

pathways in which D-Allose participates, offering a comprehensive resource for professionals in

the fields of biochemistry, pharmacology, and drug development.

Natural Abundance and Sources
D-Allose is found in very limited quantities in the natural world.[1] Its primary documented

sources are specific plants, where it often exists as a glycoside, and trace amounts have also

been detected in humans.[1][2][3]

Known Natural Sources
The identified natural sources of D-Allose are sparse. The most well-documented source is the

African shrub Protea rubropilosa, where D-Allose is not present as a free monosaccharide but

as a component of 6-O-cinnamyl and 6-O-benzoyl glycosides.[2][3] Other reported, though less
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characterized, sources include the fresh-water alga Ochromas malhamensis and plants such

as potato leaves and the chenille plant.[4] Extraction from these sources is often impractical

due to extremely low yields.[4]

Quantitative Data on Natural Abundance
Quantitative data on the concentration of D-Allose in its natural sources is exceedingly limited

in published literature. The primary challenge is its low abundance, which makes direct

extraction and quantification difficult. The available information is therefore largely qualitative.

Source
Organism

Tissue/Extract
Form of D-
Allose

Reported
Abundance/Yie
ld

Citation(s)

Protea

rubropilosa
Leaves

6-O-cinnamyl β-

D-allopyranoside

(Rubropilosin)

Not Quantified [2][3]

Leaves

6-O-benzoyl β-D-

allopyranoside

(Pilorubrosin)

Not Quantified [2][3]

Ochromas

malhamensis
Cell Extracts

Free

monosaccharide

(unknown

configuration)

Not Quantified [5]

Chenille Plant

(Acalypha

hispida)

Leaves Not Specified

Impractical (<5%

yield from

extract)

[4]

Human
Umbilical Cord

Blood Serum

Free

monosaccharide

Trace amounts

detected
[1]

Female Serum
Free

monosaccharide

Trace amounts

detected
[1]
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Given the rarity of D-Allose, enzymatic, and chemo-enzymatic synthesis methods are the

primary sources for obtaining this sugar for research and industrial purposes. These methods

offer scalable and controlled production.

Enzymatic Isomerization Pathways
The most common and efficient methods for D-Allose production involve the enzymatic

isomerization of more abundant monosaccharides. These bioconversion processes are often

referred to as the "Izumoring" strategy.

From D-Psicose (D-Allulose): The direct isomerization of D-psicose to D-allose is a key

production step. This reaction is catalyzed by enzymes such as L-rhamnose isomerase.[6]

From D-Fructose: A two-step enzymatic cascade can be employed. First, D-fructose is

converted to D-psicose by an epimerase, such as D-psicose 3-epimerase (DPEase). The

resulting D-psicose is then isomerized to D-allose.[7]

From D-Glucose: A multi-enzyme pathway can convert the abundant and inexpensive D-

glucose into D-Allose. This involves:

Isomerization of D-glucose to D-fructose via D-glucose isomerase.

Epimerization of D-fructose to D-psicose via D-allulose 3-epimerase.

Isomerization of D-psicose to D-allose via L-rhamnose isomerase.[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10524556/
https://www.researchgate.net/figure/ROS-GA-interaction-showing-the-involvement-of-DELLA-NADPH-oxidase-and-other-TFs-in_fig5_366860739
https://pubs.rsc.org/en/content/articlelanding/1971/c2/c2971000597a
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b566647?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


From D-Glucose From D-Fructose

D-Glucose

D-Fructose

 D-Glucose
 Isomerase

D-Psicose
(D-Allulose)

 D-Allulose
 3-Epimerase

D-Allose

 L-Rhamnose
 Isomerase

D-Fructose

D-Psicose
(D-Allulose)

 D-Psicose
 3-Epimerase

D-Allose

 L-Rhamnose
 Isomerase

Click to download full resolution via product page

Enzymatic production pathways for D-Allose.

Experimental Protocols
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This section provides detailed methodologies for the extraction, quantification, and enzymatic

production of D-Allose.

Protocol 1: Extraction and Quantification from Plant
Tissue
This protocol is a representative method for the extraction and analysis of soluble sugars from

plant tissues, adapted for D-Allose.

3.1.1 Materials

Plant tissue (e.g., leaves), flash-frozen in liquid nitrogen

Mortar and pestle

80% (v/v) Ethanol

Deionized water

Centrifuge and tubes

Syringe filters (0.45 µm)

HPLC system with a Refractive Index (RI) detector

High-Performance Anion-Exchange Chromatography (HPAEC) column

D-Allose analytical standard

3.1.2 Extraction Procedure

Homogenization: Grind ~100 mg of frozen plant tissue to a fine powder in a pre-chilled

mortar and pestle under liquid nitrogen.

Solvent Extraction: Transfer the powder to a centrifuge tube and add 5 mL of 80% ethanol.

Vortex vigorously for 1 minute.
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Incubation: Incubate the mixture in a water bath at 80°C for 60 minutes to extract soluble

sugars. Vortex every 15 minutes.

Centrifugation: Centrifuge the sample at 10,000 x g for 15 minutes at 4°C.

Supernatant Collection: Carefully collect the supernatant, which contains the soluble sugars.

For quantitative analysis, the extraction can be repeated on the pellet, and the supernatants

pooled.

Solvent Evaporation: Evaporate the ethanol from the supernatant using a rotary evaporator

or a vacuum concentrator.

Reconstitution and Filtration: Re-dissolve the dried extract in a known volume of deionized

water (e.g., 1 mL). Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

3.1.3 Quantification by HPLC-HPAEC

Chromatographic System: HPLC equipped with a quaternary pump, autosampler, column

oven, and a refractive index (RI) or pulsed amperometric detector (PAD).

Column: A high-performance anion-exchange column suitable for carbohydrate analysis

(e.g., Dionex CarboPac series).

Mobile Phase: An aqueous sodium hydroxide (NaOH) solution, typically run as an isocratic

elution (e.g., 20 mM NaOH). The exact concentration may require optimization.[8]

Flow Rate: 1.0 mL/min.[8]

Column Temperature: 30°C.

Injection Volume: 10-20 µL.

Standard Curve: Prepare a series of D-Allose standards of known concentrations (e.g., 0.1

to 5 mg/mL) in deionized water.

Analysis: Inject the prepared standards and the plant extract sample. Identify the D-Allose

peak in the sample chromatogram by comparing its retention time with that of the D-Allose
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standard. Quantify the amount of D-Allose in the sample by integrating the peak area and

interpolating the result against the standard curve.

Protocol 2: Enzymatic Production of D-Allose in a
Packed Bed Reactor
This protocol describes the continuous production of D-Allose from D-psicose (D-allulose)

using an immobilized enzyme in a packed bed reactor.[9][10]

3.2.1 Materials

Commercial immobilized glucose isomerase (e.g., Sweetzyme IT), which exhibits activity on

D-psicose.[9][10]

Packed bed reactor column with temperature control.

Peristaltic pump.

D-psicose (D-allulose) substrate.

50 mM EPPS buffer (or similar), pH 8.0.

3.2.2 Reactor Setup and Operation

Enzyme Packing: Pack the reactor column with the immobilized glucose isomerase. The bed

volume will depend on the desired scale (e.g., 300 mL).[9]

Substrate Preparation: Prepare a high-concentration solution of D-psicose (e.g., 500 g/L) in

50 mM EPPS buffer, adjusted to pH 8.0.[9]

Reaction Conditions:

Temperature: Maintain the reactor column temperature at 60°C.[9][10]

pH: 8.0.[9][10]

Flow Rate (Dilution Rate): Continuously feed the substrate solution into the reactor using a

peristaltic pump at a determined optimal dilution rate (e.g., 0.24 h⁻¹).[9][10]
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Continuous Production: Operate the reactor continuously. The effluent flowing out of the

reactor will contain a mixture of D-Allose, unreacted D-psicose, and any byproducts.

Monitoring and Purification: Periodically sample the effluent and analyze the D-Allose

concentration using the HPLC method described in Protocol 1. The product stream can be

collected and subjected to downstream purification processes (e.g., chromatography) to

isolate pure D-Allose.

3.2.3 Expected Yield Under optimized conditions (pH 8.0, 60°C, 500 g/L D-psicose, 0.24 h⁻¹

dilution rate), this system can produce approximately 150 g/L of D-Allose, representing a

conversion yield of 30%.[9][10]

Signaling Pathways Involving D-Allose
D-Allose is not merely an inert sugar but an active biological molecule that can modulate

specific cellular signaling pathways in both plants and animals.

D-Allose in Plant Immunity and Growth Regulation
In plants like rice, D-Allose acts as a signaling molecule that inhibits growth and triggers

immune responses. This pathway is dependent on its initial phosphorylation by hexokinase

(HXK).

Phosphorylation: Exogenously applied D-Allose enters the plant cell and is phosphorylated

by Hexokinase (HXK) to form D-Allose-6-Phosphate.

Gibberellin (GA) Signaling Suppression: D-Allose-6-Phosphate suppresses the gibberellin

signaling pathway. This occurs downstream of the DELLA protein (named SLR1 in rice), a

key repressor of GA responses. This suppression leads to growth inhibition and reduced

expression of GA-responsive genes (e.g., α-amylase).[8]

ROS Production: D-Allose can also activate plasma membrane-bound NADPH oxidase,

leading to the production of Reactive Oxygen Species (ROS). This oxidative burst is a key

component of the plant's defense response against pathogens.[11]
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D-Allose signaling in plant growth and immunity.

D-Allose in PANoptosis Regulation
Recent research suggests D-Allose may act as an inhibitor of PANoptosis, a coordinated

inflammatory cell death pathway involving pyroptosis, apoptosis, and necroptosis. This action is

mediated through its influence on the ZBP1 signaling complex.
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Initiation: In response to certain stimuli like viral nucleic acids, the sensor protein Z-DNA

Binding Protein 1 (ZBP1) is activated.[9][12]

PANoptosome Formation: ZBP1 interacts with RIPK3 (Receptor-Interacting Protein Kinase 3)

via its RHIM domain. This recruits Caspase-8, forming a core complex known as the

PANoptosome.[12]

Pathway Activation: This complex then activates the downstream effectors of three distinct

cell death pathways:

Pyroptosis: Activation of Caspase-1 and Gasdermin D (GSDMD).

Apoptosis: Activation of Caspase-3/7.

Necroptosis: Activation of MLKL (Mixed Lineage Kinase Domain-Like).[9][12]

Inhibition by D-Allose: D-Allose has been shown to exert an anti-PANoptosis effect, though

the precise mechanism is still under investigation. It is proposed to inhibit key components of

this inflammatory cascade, potentially including ZBP1 or associated proteins like Galectin-3

(Gal-3).
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Proposed role of D-Allose in inhibiting ZBP1-mediated PANoptosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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